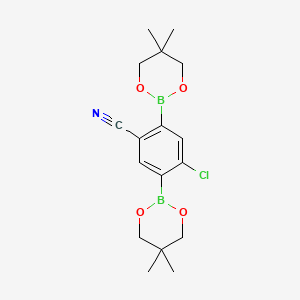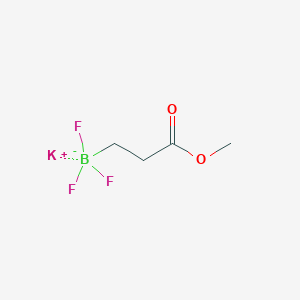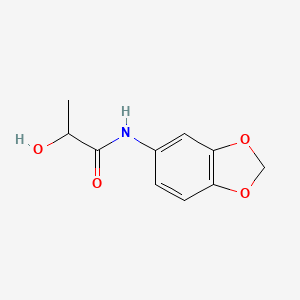
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacological Effects and Potential Applications
Neuropharmacology and Psychotomimetic Effects : Compounds related to "N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide" have been studied for their pharmacological effects. For instance, derivatives of 3,4-(methylenedioxy)amphetamine (MDA), a known psychotomimetic agent, have been synthesized and evaluated for their ability to increase spontaneous motor activity and elicit behavioral effects in mice. These studies suggest that steric effects of substituents on the benzodioxole ring can significantly influence the activity of such compounds, indicating potential research avenues in neuropharmacology and the design of compounds with specific psychoactive effects (Nichols & Kostuba, 1979).
Antifungal and Antibacterial Agents : New compounds with a thiazolyl-benzamide structure, including some derivatives related to the target molecule, have been synthesized and evaluated for antifungal activity. These findings underline the potential of such molecules in developing new antifungal agents, which could contribute to addressing the increasing resistance to existing antimicrobial drugs (Narayana et al., 2004).
Histone Deacetylase Inhibitors : Research has explored the synthesis and biological evaluation of benzamide derivatives, including N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, as novel histone deacetylase inhibitors. These compounds have shown inhibitory activity against the enzymes and possess antiproliferative activity against various cancer cell lines, highlighting their potential in cancer therapy (Jiao et al., 2009).
Organic Synthesis and Chemical Studies
Synthesis and Structural Studies : Efforts in organic synthesis have led to the development of novel methods and compounds with unique structures and properties. For example, studies on the synthesis of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide and their insecticidal activity demonstrate the versatility of benzodioxole derivatives in creating compounds with potential applications in agriculture (Sawada et al., 2003).
Crystal Structure Analysis : Research on the crystal structure of related compounds, such as N-hydroxypropanamide, provides fundamental insights into the molecular interactions and hydrogen-bonded framework structures. This knowledge is crucial for understanding the physical properties of these compounds and designing materials with specific characteristics (Ferguson & Glidewell, 2001).
Analyse Biochimique
Biochemical Properties
N-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which are crucial for gene expression regulation . The interaction with HDACs suggests that this compound may influence chromatin remodeling and gene transcription.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . This compound can modulate gene expression, leading to changes in cellular metabolism and function. For example, in cancer cells, this compound has been reported to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, such as HDACs, inhibiting their activity . This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but it may degrade under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant biological responses . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular functions. At very high doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation . These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s influence on metabolic pathways may contribute to its overall biological activity and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution within tissues can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the nucleus, where it can interact with chromatin and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can modulate signaling pathways and cellular metabolism.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-6(12)10(13)11-7-2-3-8-9(4-7)15-5-14-8/h2-4,6,12H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDJBOLQRCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






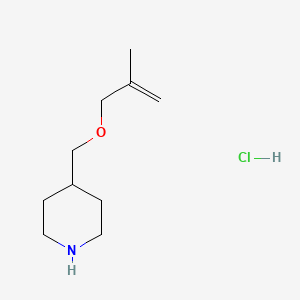

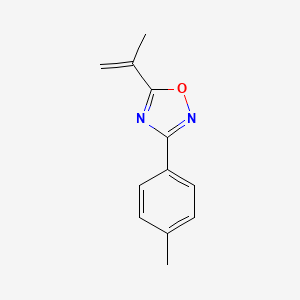
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1487526.png)

